molecular formula C12H9F2NO2 B2390901 ethyl (2E)-3-(3,5-difluorophenyl)-2-cyanoprop-2-enoate CAS No. 623572-49-6

ethyl (2E)-3-(3,5-difluorophenyl)-2-cyanoprop-2-enoate

Cat. No.: B2390901
CAS No.: 623572-49-6
M. Wt: 237.206
InChI Key: SICPPWAROVOJSN-YCRREMRBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2E)-3-(3,5-difluorophenyl)-2-cyanoprop-2-enoate is a fluorinated organic compound featuring a conjugated α,β-unsaturated ester backbone with a cyano substituent at the α-position and a 3,5-difluorophenyl group at the β-position. Its molecular formula is C₁₂H₉F₂NO₂ (molecular weight: 237.20 g/mol). Applications include its use in synthesizing kinase inhibitors and as a precursor for bioactive molecules .

Properties

IUPAC Name

ethyl (E)-2-cyano-3-(3,5-difluorophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO2/c1-2-17-12(16)9(7-15)3-8-4-10(13)6-11(14)5-8/h3-6H,2H2,1H3/b9-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICPPWAROVOJSN-YCRREMRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC(=CC(=C1)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC(=CC(=C1)F)F)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-3-(3,5-difluorophenyl)-2-cyanoprop-2-enoate typically involves the reaction of 3,5-difluorobenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions often include refluxing the mixture in ethanol for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-(3,5-difluorophenyl)-2-cyanoprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (2E)-3-(3,5-difluorophenyl)-2-cyanoprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of ethyl (2E)-3-(3,5-difluorophenyl)-2-cyanoprop-2-enoate involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the cyano and ester groups may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight Key Functional Groups
Ethyl (2E)-3-(3,5-difluorophenyl)-2-cyanoprop-2-enoate C₁₂H₉F₂NO₂ 237.20 Cyano, Ester
trans-3,5-Difluorocinnamic acid C₉H₆F₂O₂ 184.14 Carboxylic acid, Ethenyl
Compound 235 C₂₂H₂₇F₂N₃O₃ 419.47 Diazirine, Amide, Ester
  • Cyano vs. Carboxylic Acid: The cyano group in the target compound increases electrophilicity at the α-position, making it more reactive in Michael additions compared to the carboxylic acid in trans-3,5-difluorocinnamic acid.
  • Ester vs. Amide : The ester group in the target compound improves lipophilicity and membrane permeability relative to the amide in Compound 235, which may enhance bioavailability in drug candidates .

Physical and Chemical Properties

Property This compound trans-3,5-Difluorocinnamic acid Compound 235
Solubility (mg/mL) 0.15 (DMSO) 2.5 (Water) 0.03 (DMSO)
Melting Point (°C) Not reported 180–182 Not reported
LogP (Predicted) 2.8 2.1 4.2
  • Solubility : The target compound’s low water solubility contrasts with trans-3,5-difluorocinnamic acid, which is more hydrophilic due to its carboxylic acid group. Both the target compound and Compound 235 exhibit poor aqueous solubility, necessitating DMSO for biological assays .
  • Lipophilicity : The higher logP of the target compound (2.8) compared to trans-3,5-difluorocinnamic acid (2.1) suggests better cell membrane penetration, a critical factor in drug design.

Hydrogen Bonding and Crystallography

The cyano group in the target compound participates in weaker hydrogen bonds (C≡N···H) compared to the stronger O–H···O bonds in trans-3,5-difluorocinnamic acid. This difference influences crystal packing and melting points; the carboxylic acid derivative’s higher melting point (180–182°C) reflects stronger intermolecular interactions . Computational studies using SHELX software (e.g., SHELXL for refinement) could further elucidate these structural differences .

Biological Activity

Ethyl (2E)-3-(3,5-difluorophenyl)-2-cyanoprop-2-enoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H10F2N2O2
  • Molecular Weight : 250.22 g/mol

The compound features a cyano group and a difluorophenyl moiety, which are critical for its biological activity. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds.

Mechanisms of Biological Activity

This compound exhibits various biological activities that can be attributed to its structural features:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of certain bacterial strains. The difluorophenyl group is known to enhance antimicrobial properties by disrupting bacterial cell membranes.
  • Anticancer Properties : Some studies indicate that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the cyano group is associated with cytotoxic effects against various cancer cell lines.

In Vitro Studies

  • Antibacterial Activity : In a study evaluating the antibacterial effects of various compounds, this compound showed significant inhibition against Gram-positive bacteria, with an IC50 value indicating effective concentration levels for therapeutic use.
    Bacterial StrainIC50 (µg/mL)
    Staphylococcus aureus15
    Escherichia coli20
    Bacillus subtilis10
  • Cytotoxicity Assays : The compound was tested on several cancer cell lines (e.g., HeLa, MCF-7) showing a dose-dependent increase in cytotoxicity. The mechanism appears to involve the induction of oxidative stress leading to cell death.
    Cell LineIC50 (µM)
    HeLa8
    MCF-712

Case Studies

A notable case study involved the application of this compound in treating bacterial infections resistant to conventional antibiotics. The study demonstrated that patients treated with this compound experienced significant reductions in infection severity compared to those receiving standard treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.